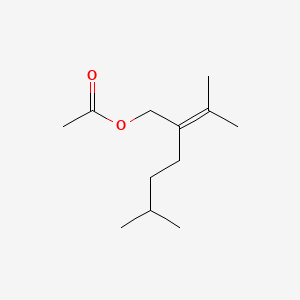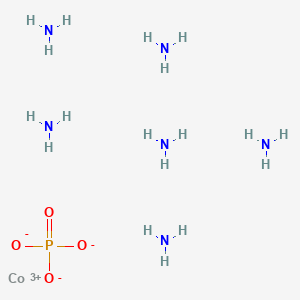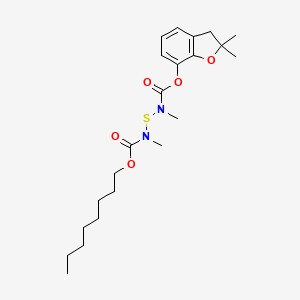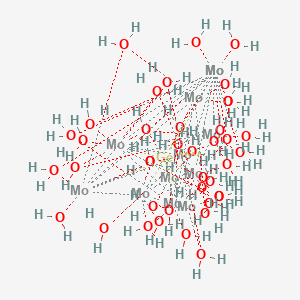![molecular formula C20H11N4Na3O9S B13764632 Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt CAS No. 72230-95-6](/img/structure/B13764632.png)
Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo groups, which are responsible for its color, and its sulfonic acid groups, which enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenolic compound to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium salt and the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The sulfonic acid groups enhance its solubility, allowing it to penetrate aqueous environments effectively. The molecular targets and pathways involved include:
Binding to proteins: The compound can bind to proteins, altering their structure and function.
Interaction with cellular components: It can interact with cellular membranes and other structures, affecting their properties.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, sodium salt]
- Benzoic acid, 3,3’-[(3,7-disulfo-1,5-naphthalenediyl)bis(azo)]bis[6-hydroxy-, hexasodium salt]
Uniqueness
Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] is unique due to its specific sulfonic acid and azo group arrangement, which provides distinct solubility and color properties. This makes it particularly valuable in applications requiring high solubility and vibrant colors.
Properties
CAS No. |
72230-95-6 |
|---|---|
Molecular Formula |
C20H11N4Na3O9S |
Molecular Weight |
552.4 g/mol |
IUPAC Name |
trisodium;2,5-bis[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H14N4O9S.3Na/c25-16-5-2-10(7-13(16)19(27)28)21-22-12-1-4-15(18(9-12)34(31,32)33)24-23-11-3-6-17(26)14(8-11)20(29)30;;;/h1-9,25-26H,(H,27,28)(H,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
InChI Key |
JFUUNPZIKZIBMH-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
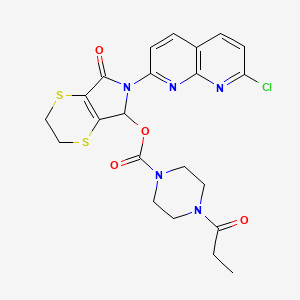
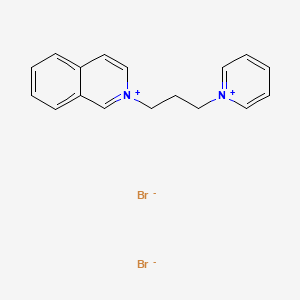
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
